molecular formula C26H26N4O3S B2565168 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-di-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021224-57-6

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-di-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2565168
CAS No.: 1021224-57-6
M. Wt: 474.58
InChI Key: UROPTBBUNIJZBB-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-di-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C26H26N4O3S and its molecular weight is 474.58. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-di-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide acts as an activator of GIRK1/2 potassium channels . GIRK channels are key effectors in G protein-coupled receptor (GPCR) signaling pathways that modulate cellular excitability . The compound interacts with GIRK1/2 channels by binding to specific sites on the channel proteins, leading to their activation . This interaction enhances the flow of potassium ions into the cell, which can modulate various physiological processes .

Cellular Effects

The activation of GIRK1/2 channels by this compound has significant effects on cellular function . In neurons, the activation of these channels can lead to hyperpolarization of the cell membrane, reducing neuronal excitability . This can impact cell signaling pathways, gene expression, and cellular metabolism . Additionally, the compound’s effects on GIRK channels in cardiac cells can influence heart rate and rhythm .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the GIRK1/2 channel complex . This binding induces a conformational change in the channel proteins, leading to their activation . The activation of GIRK channels results in an increased influx of potassium ions, which can modulate the activity of downstream signaling pathways and affect gene expression . The compound’s selectivity for GIRK1/2 channels over other GIRK subtypes is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound exhibits good metabolic stability, which allows for sustained activation of GIRK channels over extended periods . Degradation of the compound can occur, leading to a gradual decrease in its efficacy . Long-term studies have shown that the compound can maintain its effects on cellular function for several hours in vitro .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At low doses, the compound effectively activates GIRK1/2 channels without causing significant adverse effects . At higher doses, toxic effects such as bradycardia and hypotension have been observed . The threshold for these adverse effects is an important consideration for potential therapeutic applications .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy . The involvement of specific cytochrome P450 enzymes in the metabolism of the compound has been identified .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in specific cellular compartments . This distribution pattern is crucial for its activity and function .

Subcellular Localization

The subcellular localization of this compound is primarily in the plasma membrane, where it interacts with GIRK channels . The compound’s targeting to the plasma membrane is facilitated by specific post-translational modifications and targeting signals . This localization is essential for its role in modulating cellular excitability and signaling pathways .

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-N,6-bis(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-16-4-8-19(9-5-16)23-14-22(26(31)27-20-10-6-17(2)7-11-20)24-18(3)29-30(25(24)28-23)21-12-13-34(32,33)15-21/h4-11,14,21H,12-13,15H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROPTBBUNIJZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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